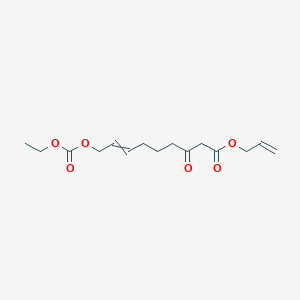![molecular formula C11H11LiO2 B14389650 lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] CAS No. 89675-93-4](/img/structure/B14389650.png)
lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps. One common method begins with the preparation of 1,2-benzenedimethanol, which is then subjected to a series of reactions to form the spirocyclic structure. The key steps include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学研究应用
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. Specific pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signaling pathways, such as those involving G-proteins and second messengers.
Gene Expression: The compound may influence the expression of specific genes by interacting with transcription factors.
相似化合物的比较
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and are known for their biological activities.
Spirooxindoles: Another class of spirocyclic compounds with significant pharmaceutical applications.
Uniqueness
Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its specific combination of a benzodioxepine ring and a cyclopropane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
89675-93-4 |
|---|---|
分子式 |
C11H11LiO2 |
分子量 |
182.2 g/mol |
IUPAC 名称 |
lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H11O2.Li/c1-2-4-10-8-13-11(5-6-11)12-7-9(10)3-1;/h1-5H,6-8H2;/q-1;+1 |
InChI 键 |
PQJIFAOCPKHANA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1[CH-]C12OCC3=CC=CC=C3CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


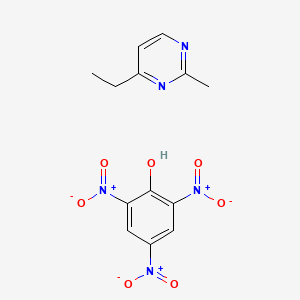
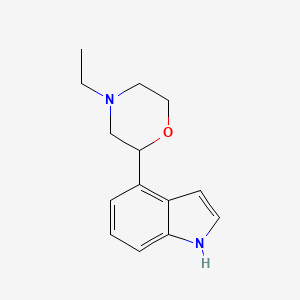
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
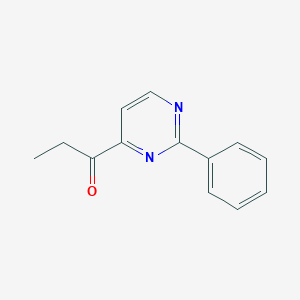
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)


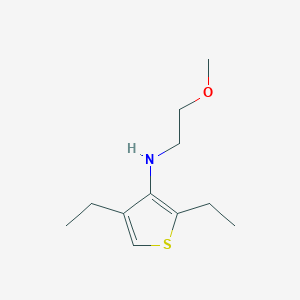
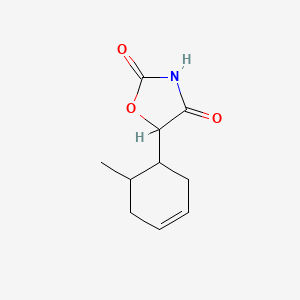
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
